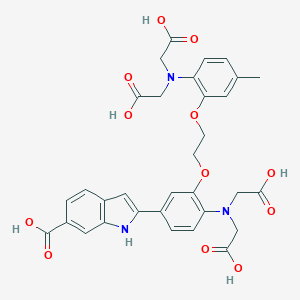
4-(1-甲基肼基)-7-硝基苯并呋喃
描述
4-(1-Methylhydrazino)-7-nitrobenzofurazan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofurazan ring substituted with a nitro group and a methylhydrazino group, making it an interesting subject for research in organic chemistry and related disciplines.
科学研究应用
4-(1-Methylhydrazino)-7-nitrobenzofurazan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The presence of the nitro group and the hydrazino group in the compound may play a crucial role in these interactions .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase activity .
Result of Action
Given the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-7-nitrobenzofurazan with methylhydrazine under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 4-(1-Methylhydrazino)-7-nitrobenzofurazan are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions: 4-(1-Methylhydrazino)-7-nitrobenzofurazan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrazine derivatives to form different hydrazino compounds.
Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and its derivatives are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different chemical applications .
相似化合物的比较
- 4-(1-Methylhydrazino)-3-nitrobenzonitrile
- 5-(1-Methylhydrazino)-1,2,3-thiadiazole
- 1-Methyl-2-benzylhydrazine
Uniqueness: 4-(1-Methylhydrazino)-7-nitrobenzofurazan is unique due to its specific substitution pattern on the benzofurazan ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXVETWVIWDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393400 | |
| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214147-22-5 | |
| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) primarily used for in scientific research?
A1: MNBDH is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones, particularly in air monitoring and tobacco smoke analysis. [, , ] This is due to its ability to react with carbonyl compounds in acidic media, forming detectable MNBD-hydrazones. []
Q2: How does the reactivity of MNBDH compare to other similar reagents, like 2,4-dinitrophenylhydrazine (DNPH)?
A2: MNBDH demonstrates some advantages over DNPH. Firstly, it exhibits a faster reaction rate with carbonyl compounds. [] Secondly, while both reagents are susceptible to oxidation by ozone and nitrogen dioxide, MNBDH forms a single, easily separable product (N-methyl-4-amino-7-nitrobenzofurazan or MNBDA). [] This characteristic enhances selectivity and lowers detection limits compared to DNPH. []
Q3: What analytical techniques are commonly employed to detect and quantify MNBDH derivatives?
A4: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used. For instance, HPLC with UV/visible detection is effective for analyzing formaldehyde hydrazone formed with MNBDH. [] Additionally, HPLC coupled with fluorescence detection is employed for nitrite determination using MNBDH. [] LC-APCI-MS with negative ionization has also been successfully used for analyzing glyoxal-DNPH derivatives. []
Q4: Beyond aldehyde and ketone analysis, does MNBDH have other applications in research?
A5: Yes, MNBDH has shown potential in other areas. It can be utilized for nitrite determination in water samples using fluorescence spectroscopy and HPLC methods. [] Furthermore, it acts as a fluorogenic substrate for peroxidase-like DNAzyme, opening possibilities in biosensing and bioanalytical applications. []
Q5: Are there any known limitations or drawbacks associated with using MNBDH?
A6: While generally considered an effective reagent, certain limitations exist. The stability of the hydrazones formed with unsaturated carbonyl compounds, especially under standard analytical conditions, requires further investigation. [] Additionally, comprehensive toxicological data and environmental impact assessments are limited and require further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)









![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)

